molecular formula C9H4F6O2 B1295300 2,4-Bis(trifluoromethyl)benzoic acid CAS No. 32890-87-2

2,4-Bis(trifluoromethyl)benzoic acid

Cat. No. B1295300
Key on ui cas rn: 32890-87-2
M. Wt: 258.12 g/mol
InChI Key: JTOIZLCQNWWDCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08080541B2

Procedure details

The title compound, white solid, MS: m/e=285.2 [(M−H)−], was prepared in accordance with the general method of intermediate A from 2,4-bis(trifluoromethyl)benzoic acid and iodomethane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CO[C:3]1C=C(C(F)(F)F)C=C(SC)[C:4]=1C(O)=O.[F:18][C:19]([F:34])([F:33])[C:20]1[CH:28]=[C:27]([C:29]([F:32])([F:31])[F:30])[CH:26]=[CH:25][C:21]=1[C:22]([OH:24])=[O:23].IC>>[CH2:3]([C:25]1[CH:26]=[C:27]([C:29]([F:32])([F:30])[F:31])[CH:28]=[C:20]([C:19]([F:33])([F:34])[F:18])[C:21]=1[C:22]([OH:24])=[O:23])[CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C(=O)O)C(=CC(=C1)C(F)(F)F)SC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=C(C(=O)O)C=CC(=C1)C(F)(F)F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=C(C(=O)O)C(=CC(=C1)C(F)(F)F)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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